[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid
Overview
Description
[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid: is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol This compound features a tetrahydropyran ring substituted with a methoxyphenyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that such compounds can react with other molecules in the cell, leading to various biochemical reactions . For instance, they can form oximes and hydrazones .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two different organic groups, mediated by a palladium catalyst .
Pharmacokinetics
It’s known that similar compounds can be absorbed and distributed in various tissues . The compound’s bioavailability would be influenced by these properties.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 4-(4-formyl-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl-acetic acid.
Reduction: Formation of 4-(4-methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Comparison with Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the tetrahydropyran ring.
4-Formylphenylboronic acid: Contains a formyl group instead of a methoxy group and lacks the tetrahydropyran ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains an amino group and lacks the tetrahydropyran ring.
Uniqueness: The presence of the tetrahydropyran ring in [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid distinguishes it from other similar compounds
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-15(2)11-16(8-9-20-15,10-14(17)18)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFYGZIBUZECAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)O)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386740 | |
Record name | [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337486-10-9 | |
Record name | [4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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